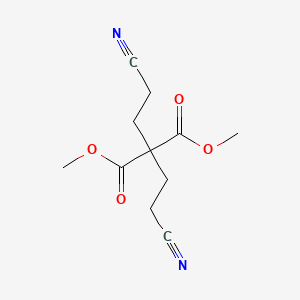

Dimethyl 2,2-bis(2-cyanoethyl)malonate

Description

Propriétés

IUPAC Name |

dimethyl 2,2-bis(2-cyanoethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-9(14)11(5-3-7-12,6-4-8-13)10(15)17-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALIRWVABCZAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC#N)(CCC#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Dimethyl 2,2 Bis 2 Cyanoethyl Malonate

Core Synthetic Pathways: Michael Addition Reactions

The primary and most efficient method for the synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate is the Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org This conjugate addition reaction provides a direct pathway to the target molecule by reacting a stabilized carbon nucleophile with an α,β-unsaturated compound.

The synthesis of the title compound is achieved through the double Michael addition of dimethyl malonate to two equivalents of acrylonitrile (B1666552). nih.gov Dimethyl malonate serves as the Michael donor, a compound with acidic α-hydrogens that can be deprotonated to form a stabilized carbanion (enolate). Acrylonitrile acts as the Michael acceptor, an α,β-unsaturated nitrile that readily accepts nucleophilic attack at its β-carbon. wikipedia.orgwikipedia.org

The process of attaching a 2-cyanoethyl group (–CH₂CH₂CN) to a substrate is known as cyanoethylation. wikipedia.org In this specific synthesis, the mechanism proceeds via a base-catalyzed Michael addition.

Deprotonation: A base removes an acidic α-proton from dimethyl malonate, creating a resonance-stabilized enolate ion. This enolate is the active nucleophile in the reaction.

First Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of an acrylonitrile molecule. This conjugate addition breaks the π-bond of the alkene, and the resulting negative charge is localized on the α-carbon, which is subsequently protonated by a proton source (e.g., the solvent or a protonated base) to yield the monoadduct, dimethyl 2-(2-cyanoethyl)malonate.

Second Deprotonation and Attack: The remaining acidic proton on the monoadduct is more sterically hindered but can still be removed by the base to form a new enolate. This second enolate then attacks a second molecule of acrylonitrile in the same manner as the first.

Final Product Formation: A final protonation step yields the target diadduct, Dimethyl 2,2-bis(2-cyanoethyl)malonate.

The reaction is driven by the formation of stable carbon-carbon single bonds and the high reactivity of acrylonitrile as a Michael acceptor. wikipedia.org

Catalytic Systems and Their Influence on Synthesis Efficiency

The choice of catalyst is critical to the efficiency, yield, and in some cases, the stereochemical outcome of the cyanoethylation of dimethyl malonate. Various catalytic systems have been employed, ranging from traditional inorganic bases to more advanced organocatalytic and phase-transfer systems.

Inorganic bases such as alkali metal carbonates and hydroxides are commonly used to facilitate the Michael addition. Anhydrous potassium carbonate (K₂CO₃) is an effective and widely used solid base for this transformation. nih.govphasetransfercatalysis.com It is strong enough to deprotonate dimethyl malonate (pKa ≈ 13) to generate the required enolate for the reaction to proceed. phasetransfercatalysis.com Other bases, such as sodium hydroxide, have also been utilized in analogous reactions with similar malonate esters. ontosight.ai

While effective, these systems can sometimes be limited by the solubility of the inorganic base in the organic reaction medium, potentially leading to slower reaction rates or the need for more forcing conditions.

The field of organocatalysis has introduced small, chiral organic molecules as catalysts for asymmetric reactions. L-proline, a naturally occurring amino acid, is a prominent bifunctional catalyst capable of mediating Michael additions. libretexts.org While specific studies on the enantioselective synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate are not extensively detailed, the L-proline-catalyzed Michael addition of ketones and other nucleophiles to α,β-unsaturated acceptors is a well-established methodology.

The proposed mechanism involves the formation of an enamine intermediate between the ketone group of a donor (or in this case, the malonate) and the secondary amine of proline. libretexts.org This enamine then attacks the Michael acceptor. The chirality of the proline catalyst directs the approach of the acceptor, allowing for the potential formation of an enantiomerically enriched product. L-proline has been shown to catalyze the reaction between diethyl malonate and acrylonitrile, suggesting its applicability to the dimethyl ester as well.

Phase-transfer catalysis (PTC) is a powerful technique used to overcome the heterogeneity of reactions involving an insoluble solid base (like K₂CO₃) and an organic substrate dissolved in a non-polar solvent. phasetransfercatalysis.com Quaternary ammonium (B1175870) salts, such as Tetrabutylammonium (B224687) Bromide (TBAB) and Triton B (benzyltrimethylammonium hydroxide), are common phase-transfer catalysts. nih.govprepchem.com

In the synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate, TBAB has been used in conjunction with potassium carbonate. nih.gov The mechanism involves the quaternary ammonium cation (Q⁺) exchanging its anion (e.g., Br⁻) for the carbonate or malonate enolate anion at the solid-liquid interface. This forms a lipophilic ion pair (Q⁺ ⁻enolate) that is soluble in the organic phase, allowing it to react with the acrylonitrile. This catalytic cycle continuously transfers the reactive anion into the organic phase, dramatically accelerating the reaction rate and improving yields under milder conditions. google.com

Data Tables

Table 1: Comparison of Catalytic Systems for the Synthesis of Dialkyl bis(2-cyanoethyl)malonates

| Catalytic System | Catalyst(s) | Base | Solvent | Key Features |

| Traditional Base Catalysis | None | K₂CO₃ | n-hexane | Simple, common reagents; may require elevated temperatures. nih.gov |

| Organic Catalysis | L-proline | Self-catalyzed | Pyridine (B92270) | Potential for high yields and enantioselectivity. |

| Phase Transfer Catalysis (PTC) | Tetrabutylammonium Bromide | K₂CO₃ | n-hexane | Overcomes phase-separation issues, enhances reaction rate. nih.gov |

| Phase Transfer Catalysis (PTC) | Triton B | Self-catalyzed | 1,4-dioxane (B91453) | Highly efficient, exothermic reaction. prepchem.com |

Table 2: Example Reaction Conditions for the Synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate via PTC

Data sourced from a published experimental procedure. nih.gov

| Parameter | Value |

| Michael Donor | Dimethyl malonate (50 mmol) |

| Michael Acceptor | Acrylonitrile (100 mmol) |

| Base | Anhydrous Potassium Carbonate (100 mmol) |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (1 g) |

| Solvent | n-hexane (20 ml) |

| Reaction Conditions | Reflux for 12 hours |

Green Chemistry Approaches: Heterogeneous and Recyclable Catalysts

In alignment with the principles of green chemistry, recent research has focused on replacing traditional homogeneous catalysts with heterogeneous and recyclable alternatives. These advanced catalytic systems offer significant advantages, including simplified product purification, reduced waste generation, and the potential for continuous flow processes. The primary goals are to minimize environmental impact while maximizing catalytic efficiency and reusability.

Macroporous anion exchange resins are solid-supported catalysts that provide a robust and recyclable option for base-catalyzed reactions. Their large surface area and defined pore structure offer accessible active sites for reactants, facilitating efficient catalysis. While specific studies detailing the use of A-2XMP resin for the synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate are not extensively documented in the reviewed literature, the application of analogous macroporous catalysts in Michael additions demonstrates their potential.

For instance, research on other porous polymeric structures has shown excellent catalytic activity and stereoselectivity in asymmetric Michael addition reactions. nih.gov A helical polyisocyanide-based macroporous organic catalyst, for example, has been successfully employed, highlighting the benefits of a heterogeneous setup. nih.gov Such catalysts can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss in performance. nih.gov In one study, a macroporous catalyst was recycled for at least six consecutive runs while maintaining its high activity and selectivity. nih.gov This underscores the primary advantages of these resins: operational simplicity and enhanced sustainability.

Ionic liquids (ILs) are salts with low melting points, often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties. cmu.edu They can act as both the solvent and the catalyst, simplifying the reaction system. Although specific literature on the application of 1-Butyl-4-aza-1-azoniabicyclo[2.2.2]octane Hydroxide for the synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate is limited, the use of functionalized ILs in related base-catalyzed C-C bond-forming reactions is well-established.

The catalytic activity of ILs often stems from the nature of their cation or anion. Basic ionic liquids can effectively catalyze Michael additions. Furthermore, immobilizing ionic liquids onto solid supports, such as magnetic nanoparticles, combines the benefits of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation). mdpi.com For example, a bis-dicationic ionic liquid supported on magnetic nanoparticles has been shown to be an efficient and reusable catalyst for Knoevenagel condensation, a reaction mechanistically similar to the Michael addition. mdpi.com This magnetic catalyst was recovered using an external magnetic field and reused at least six times without a significant drop in catalytic activity. mdpi.com The potential to recover and reuse the catalyst-solvent system is a key advantage, making ILs a promising area for further investigation in the synthesis of malonate derivatives. cmu.edu

Optimization of Reaction Conditions and Yield Enhancement Strategies

The choice of solvent can significantly influence reaction rates and yields in the cyanoethylation of malonic esters. The solvent's polarity can affect the solubility of reactants and the stability of charged intermediates formed during the base-catalyzed Michael addition. Various organic solvents have been documented in procedures for the synthesis of the target compound and its analogues.

One reported synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate utilizes n-hexane as the solvent in the presence of potassium carbonate and a phase-transfer catalyst. nih.gov For the closely related diethyl analogue, solvents such as 1,4-dioxane and pyridine have been employed. prepchem.com The selection of a particular solvent is often tied to the specific catalyst system being used. For example, pyridine was found to be the optimal solvent when using L-proline as a catalyst for the synthesis of the diethyl derivative.

The pursuit of greener synthetic methods has also led to investigations into solvent-free reaction environments. Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), reduces waste, and can simplify product work-up. While specific studies on solvent-free synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate are not detailed in the available literature, this approach remains a key strategy for enhancing the environmental profile of chemical manufacturing.

Table 1: Solvents Used in the Synthesis of Dialkyl 2,2-bis(2-cyanoethyl)malonates

| Compound | Solvent | Catalyst System | Reference |

|---|---|---|---|

| Dimethyl 2,2-bis(2-cyanoethyl)malonate | n-Hexane | Potassium Carbonate / Tetrabutylammonium Bromide | nih.gov |

| Diethyl 2,2-bis(2-cyanoethyl)malonate | 1,4-Dioxane | Triton B | prepchem.com |

| Diethyl 2,2-bis(2-cyanoethyl)malonate | Pyridine | L-proline |

Temperature and reaction time are interdependent parameters that critically affect the kinetic profile of the synthesis. Generally, higher temperatures increase the reaction rate but can also promote the formation of undesired byproducts or lead to decomposition. Therefore, finding the optimal balance is essential for maximizing the yield of the desired product.

The synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate has been reported to proceed under reflux conditions in n-hexane for 12 hours. nih.gov For the synthesis of the diethyl analogue, milder conditions have been reported, such as maintaining the temperature at 30-40°C overnight or at 35°C for 48 hours. prepchem.com The reaction is noted to be highly exothermic, requiring controlled addition of acrylonitrile and external cooling to manage the temperature. prepchem.com Detailed kinetic studies providing rate constants and activation energies for this specific reaction are not widely available, but empirical optimization of these parameters is a standard part of process development to ensure complete conversion of the starting materials while maintaining high product selectivity.

Table 2: Reported Temperature and Time Conditions for Synthesis

| Compound | Temperature | Reaction Time | Reference |

|---|---|---|---|

| Dimethyl 2,2-bis(2-cyanoethyl)malonate | Reflux (in n-hexane) | 12 hours | nih.gov |

| Diethyl 2,2-bis(2-cyanoethyl)malonate | 30-40°C | Overnight | prepchem.com |

| Diethyl 2,2-bis(2-cyanoethyl)malonate | 35°C | 48 hours |

For heterogeneous and recyclable catalysts, the amount of catalyst used (catalyst loading) and its ability to be reused over multiple cycles are critical factors for economic viability and sustainability. Lowering catalyst loading reduces costs, while high reusability minimizes waste and the need for fresh catalyst synthesis.

Studies on related Michael additions using heterogeneous catalysts provide insight into these parameters. For example, in an asymmetric Michael addition catalyzed by a macroporous organic polymer, a catalyst loading of 30% was used. nih.gov A key finding from this research was the excellent reusability of the catalyst, which could be recovered and reused for at least six cycles while preserving both its high catalytic activity and stereoselectivity. nih.gov Similarly, studies involving ionic liquids supported on magnetic nanoparticles have also demonstrated high reusability, with the catalyst being effectively recycled for five to six runs without a significant loss of performance. mdpi.com These findings highlight the significant potential of recyclable catalysts to make the synthesis of compounds like Dimethyl 2,2-bis(2-cyanoethyl)malonate more sustainable.

Table 3: Catalyst Loading and Reusability in Related Michael Additions

| Catalyst Type | Reaction | Catalyst Loading | Reusability (Cycles) | Reference |

|---|---|---|---|---|

| Macroporous Organic Polymer | Asymmetric Michael Addition | 30% | ≥ 6 | nih.gov |

| Supported Dicationic Ionic Liquid | Knoevenagel Condensation | Not specified | ≥ 6 | mdpi.com |

Comparison with Other Malonate Synthesis Routes and Their Relevance to Bis(2-cyanoethyl)malonates

The formation of Dimethyl 2,2-bis(2-cyanoethyl)malonate is achieved through a double Michael addition, a class of reaction known as cyanoethylation. wikipedia.org This approach is mechanistically distinct from the traditional malonic ester synthesis, which proceeds via nucleophilic substitution.

Cyanoethylation Route (Michael Addition)

The synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate involves the reaction of dimethyl malonate with two equivalents of acrylonitrile. nih.gov This reaction is a conjugate addition where the enolate of dimethyl malonate, formed in the presence of a base, acts as a nucleophile. It attacks the β-carbon of acrylonitrile, which serves as a Michael acceptor. wikipedia.org The reaction is highly exothermic and is typically catalyzed by a base. prepchem.com

A specific laboratory preparation involves dissolving dimethyl malonate in a solvent like n-hexane, with anhydrous potassium carbonate as the base and tetrabutylammonium bromide as a phase-transfer catalyst. Acrylonitrile is then added slowly, and the mixture is refluxed for several hours to yield the diadduct, Dimethyl 2,2-bis(2-cyanoethyl)malonate. nih.gov

Classical Malonic Ester Synthesis (Alkylation)

The classical malonic ester synthesis is a versatile method for preparing substituted acetic acids. wikipedia.org This pathway begins with the deprotonation of a malonic ester, such as diethyl malonate or dimethyl malonate, by a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. wikipedia.orgorganicchemistrytutor.com This enolate then acts as a nucleophile in a reaction with an electrophile, typically an alkyl halide. organicchemistrytutor.com This step, an SN2 reaction, forms a new carbon-carbon bond and attaches an alkyl group to the α-carbon of the malonate. wikipedia.orgorganicchemistrytutor.com The process can be repeated to introduce a second, different alkyl group before subsequent hydrolysis and decarboxylation steps. wikipedia.org

Relevance and Comparison

The cyanoethylation route is exceptionally well-suited for the synthesis of bis(2-cyanoethyl)malonates due to the specific reactivity of acrylonitrile as a Michael acceptor. The direct addition of the malonate enolate to the activated double bond of acrylonitrile is an efficient method for introducing the 2-cyanoethyl group.

In contrast, the classical malonic ester synthesis would require a different electrophile to achieve the same product. Theoretically, one could use a 3-halopropionitrile (e.g., 3-chloropropionitrile) as the alkylating agent in a double SN2 reaction. wikipedia.org However, the Michael addition to acrylonitrile is generally a more direct and common method for this specific transformation.

A major drawback of the classical malonic ester synthesis is the potential for dialkylated byproducts to form, which can complicate product separation and lower yields. wikipedia.org The cyanoethylation reaction, when controlled, can be driven to completion to favor the desired disubstituted product.

The following table provides a comparative overview of the two primary synthetic routes.

| Feature | Cyanoethylation (Michael Addition) | Classical Malonic Ester Synthesis (Alkylation) |

| Reaction Type | Conjugate (Michael) Addition wikipedia.org | Nucleophilic Substitution (SN2) organicchemistrytutor.com |

| Malonate Derivative Role | Nucleophile (Enolate) nih.gov | Nucleophile (Enolate) wikipedia.org |

| Key Electrophile | Acrylonitrile (α,β-unsaturated nitrile) nih.gov | Alkyl Halide organicchemistrytutor.com |

| Bond Formed | C-C bond at the β-carbon of the nitrile | C-C bond via displacement of a halide organicchemistrytutor.com |

| Catalyst/Base | Typically a catalytic amount of base (e.g., K₂CO₃, Triton B) nih.govprepchem.com | Typically a stoichiometric amount of a strong base (e.g., NaOEt) wikipedia.org |

| Relevance to Bis(2-cyanoethyl)malonates | Direct, efficient, and common method nih.gov | Indirect, theoretically possible using a 3-halopropionitrile wikipedia.org |

Chemical Transformations and Reactivity Profile of Dimethyl 2,2 Bis 2 Cyanoethyl Malonate

Diversification through Functional Group Reactivity

The chemical versatility of dimethyl 2,2-bis(2-cyanoethyl)malonate stems from the reactivity of its cyanoethyl and ester functionalities. These groups can undergo a variety of transformations to yield a wide array of molecular architectures.

Nucleophilic Substitution Reactions Involving Cyanoethyl Moieties

The cyanoethyl groups in dimethyl 2,2-bis(2-cyanoethyl)malonate are susceptible to nucleophilic substitution reactions, which allow for the introduction of various functional groups. While specific studies on the dimethyl ester are limited, the analogous diethyl bis(2-cyanoethyl)malonate is known to participate in such transformations. The electron-withdrawing nature of the cyano group facilitates nucleophilic attack at the terminal carbon of the ethyl chain, leading to the displacement of the cyano group or addition to the nitrile.

| Nucleophile | Potential Product | Reaction Conditions |

| Hydroxide | Carboxamidoethyl derivative | Basic hydrolysis |

| Alkoxides | Imidate esters | Pinner reaction conditions (acidic) |

| Amines | Amidines | Pinner reaction conditions or direct addition |

| Grignard Reagents | Ketones (after hydrolysis) | Anhydrous ether |

Hydrolysis Reactions Leading to Malonic Acid Derivatives

The methyl ester groups of dimethyl 2,2-bis(2-cyanoethyl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2,2-bis(2-cyanoethyl)malonic acid. This reaction is a standard transformation for malonic esters. oecd.org Further hydrolysis of the cyano groups can also occur, leading to the formation of a tetracarboxylic acid. The hydrolysis of malonic acid diesters is a well-established two-step process. oecd.org Vigorous hydrolysis conditions can lead to decarboxylation of the resulting malonic acid derivative. beilstein-journals.org

Table of Hydrolysis Products

| Reagent | Product |

| Dilute Acid (e.g., HCl) | 2,2-bis(2-cyanoethyl)malonic acid |

| Concentrated Acid (e.g., HBr, AcOH) | 2,2-bis(2-carboxyethyl)malonic acid |

| Base (e.g., NaOH), then acidification | 2,2-bis(2-cyanoethyl)malonic acid |

Condensation Reactions for Complex Molecular Architectures

Dimethyl 2,2-bis(2-cyanoethyl)malonate can participate in condensation reactions to form more complex molecules. The presence of the cyanoethyl groups enhances its reactivity in reactions such as the Knoevenagel condensation. Although the central carbon lacks acidic protons for direct participation as a nucleophile in a typical malonic ester synthesis, the molecule can serve as a building block in multi-component reactions. For instance, dimethyl malonate, a related compound, is used in the synthesis of complex heterocyclic systems through condensation reactions. nih.gov

Cyclization Reactions and Heterocycle Formation

The cyano groups of dimethyl 2,2-bis(2-cyanoethyl)malonate are key functional groups for the synthesis of heterocyclic compounds. The nitrile functionalities can undergo intramolecular reactions or participate in cycloaddition reactions to form various ring systems. For example, dinitriles are known to undergo Thorpe-Ziegler cyclization to form cyclic ketones. Furthermore, the cyanoethylated malonate structure is a precursor for the synthesis of pyridine (B92270) derivatives. nih.govnih.gov The reaction of malonates with pyridine N-oxides, activated by trifluoromethanesulfonic anhydride, can lead to the formation of substituted pyridines. nih.govnih.gov

Examples of Potential Heterocyclic Products

| Reaction Type | Resulting Heterocycle |

| Reductive Cyclization | Piperidine derivatives |

| Thorpe-Ziegler Cyclization | Cyclopentanone or cyclohexanone (B45756) derivatives |

| Condensation with dinucleophiles | Pyridine or other nitrogen-containing heterocycles |

Role of Cyano Groups in Modulating Chemical Reactivity

The two cyano groups play a pivotal role in defining the reactivity of dimethyl 2,2-bis(2-cyanoethyl)malonate. Their strong electron-withdrawing nature influences the electron distribution within the molecule, thereby affecting its electrophilicity and the stability of potential intermediates.

Electronic Effects: Enhanced Electrophilicity and Carbanion Stabilization

The cyano groups are powerful electron-withdrawing groups due to the electronegativity of the nitrogen atom and the triple bond character of the nitrile. This inductive effect enhances the electrophilicity of the molecule, making the cyanoethyl groups susceptible to nucleophilic attack.

Furthermore, the electron-withdrawing nature of the cyano groups can stabilize a negative charge on an adjacent carbon atom. While the central carbon of dimethyl 2,2-bis(2-cyanoethyl)malonate is quaternary and cannot form a carbanion directly, this stabilizing effect is crucial in reactions involving the cyanoethyl side chains. For example, in a potential Michael addition reaction involving the cyanoethyl moiety, the intermediate carbanion would be stabilized by the adjacent cyano group. This stabilization facilitates reactions that proceed through carbanionic intermediates.

Stereochemical Control in Subsequent Transformations

The molecular structure of dimethyl 2,2-bis(2-cyanoethyl)malonate possesses a notable element of symmetry. Crystallographic studies reveal that the molecule has a twofold rotation axis that passes through the central quaternary carbon atom. nih.govnih.gov This inherent symmetry means the compound is achiral and does not have stereocenters.

Consequently, any stereochemical control in chemical transformations originating from this molecule must be induced by external factors. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries that can differentiate between the two chemically equivalent cyanoethyl groups or guide the approach of reactants in a stereoselective manner. For instance, while the synthesis of analogous compounds like diethyl bis(2-cyanoethyl)malonate can be performed asymmetrically to achieve significant enantiomeric excess using chiral catalysts, detailed research findings on the stereochemical control of subsequent transformations involving dimethyl 2,2-bis(2-cyanoethyl)malonate are not extensively documented in current literature. The symmetrical nature of the substrate presents a challenge and an opportunity for developing novel asymmetric methodologies.

Comparative Reactivity Analysis with Analogous Malonate Structures

The reactivity of dimethyl 2,2-bis(2-cyanoethyl)malonate is largely defined by its core functional groups: the dimethyl ester and the two cyanoethyl substituents. A comparative analysis with other malonate structures highlights how variations in these groups alter the molecule's chemical behavior.

The most direct analog is diethyl 2,2-bis(2-cyanoethyl)malonate. Both the dimethyl and diethyl compounds are synthesized through a similar pathway: a Michael addition reaction between the respective dialkyl malonate (dimethyl malonate or diethyl malonate) and acrylonitrile (B1666552). nih.govontosight.aiprepchem.com

The primary difference in their reactivity profile stems from the nature of the ester group (methyl vs. ethyl).

Steric Effects: The methyl esters in the dimethyl analog offer less steric hindrance compared to the ethyl esters of the diethyl analog. This can lead to slightly faster reaction rates in transformations involving nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification.

Electronic Effects: The electronic influence of the methyl versus ethyl group is very similar, meaning the reactivity of the cyanoethyl side chains and the central carbon is largely comparable between the two compounds.

Both molecules serve as versatile intermediates in organic synthesis. ontosight.ai The presence of the two cyanoethyl groups enhances their utility, allowing for further chemical modifications such as hydrolysis of the nitrile to carboxylic acids or participation in cyclization reactions to form heterocyclic systems.

Replacing the cyanoethyl groups with other functionalities, such as hydroxymethyl or azido (B1232118) groups, drastically alters the reactivity of the malonate core. The electron-withdrawing nature of the cyano group stabilizes carbanions, facilitating certain reactions, whereas other groups introduce entirely different chemical possibilities.

| Functional Group | Typical Reactions and Reactivity Profile |

| Cyanoethyl | The electron-withdrawing cyano group enhances the electrophilicity of the molecule. It enables participation in Knoenagel condensations and cycloadditions. The nitrile can be hydrolyzed to form carboxylic acids or reduced to amines, serving as a versatile synthetic handle. |

| Hydroxymethyl | The hydroxymethyl group introduces a nucleophilic site and increases the hydrophilicity of the malonate. It readily participates in polycondensation reactions, esterifications, and etherifications. This functionality is often used to create crosslinked polymers with enhanced elasticity. |

| Azido | The azido group is an exceptionally versatile functional group. It is well-known for its role in bioorthogonal "click chemistry," particularly the Huisgen cycloaddition. researchgate.net Furthermore, in diazidated malonates, the azide (B81097) can function as an unconventional leaving group in nucleophilic substitution reactions, a process known as deazidoalkoxylation. This unique reactivity allows for the sequential and controlled introduction of various amines, alcohols, and alkynes onto the malonate structure. researchgate.netnih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is a cornerstone in the structural determination of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the hydrogen atom environments within the molecule. For Dimethyl 2,2-bis(2-cyanoethyl)malonate, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals that correspond to the different types of protons present. nih.gov

The methyl ester protons appear as a sharp singlet, indicating their chemical equivalence. The protons of the two methylene (B1212753) groups in the cyanoethyl substituents give rise to two distinct triplets, confirming their adjacent, yet different, chemical environments. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Methoxy (B1213986) (-OCH₃) | 3.83 | Singlet (s) | 6H |

| Methylene (-CH₂-CN) | 2.47 | Triplet (t) | 4H |

| Methylene (-C-CH₂-) | 2.26 | Triplet (t) | 4H |

Table 1: ¹H NMR Spectral Data for Dimethyl 2,2-bis(2-cyanoethyl)malonate in CDCl₃. nih.gov

While specific experimental ¹³C NMR data for Dimethyl 2,2-bis(2-cyanoethyl)malonate is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the known values for similar structures. The spectrum would be anticipated to show signals for the quaternary malonate carbon, the ester carbonyl carbons, the methoxy carbons, the methylene carbons of the cyanoethyl groups, and the cyano carbons.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for Dimethyl 2,2-bis(2-cyanoethyl)malonate is not readily found in the surveyed literature, the characteristic absorption bands can be inferred from its structure. Key expected peaks would include a strong absorption for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹, and a strong band for the ester carbonyl (C=O) stretch in the region of 1730-1750 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups would be observed.

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound. While specific HRESI-QTOF-MS data for Dimethyl 2,2-bis(2-cyanoethyl)malonate is not detailed in the available public literature, this technique would be the definitive method for confirming its molecular formula of C₁₁H₁₄N₂O₄. The calculated monoisotopic mass is 238.0954 u.

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for verifying the purity of a chemical compound and for its separation from reaction mixtures or impurities.

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of organic compounds. While a specific, validated HPLC method for Dimethyl 2,2-bis(2-cyanoethyl)malonate is not extensively documented, methods for the parent compound, dimethyl malonate, suggest that a reverse-phase approach would be suitable. Such a method would likely employ a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

X-ray Crystallography for Solid-State Structural Analysis

The compound crystallizes in the monoclinic space group. nih.gov The asymmetric unit of the crystal contains one half of the molecule, with a twofold rotation axis passing through the central carbon atom of the malonate group. nih.gov This indicates that the molecule possesses C₂ symmetry in the solid state. The crystal structure is further stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into a one-dimensional supramolecular architecture. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| a (Å) | 13.071 (3) |

| b (Å) | 8.5060 (17) |

| c (Å) | 10.914 (2) |

| β (°) | 90.55 (3) |

| Volume (ų) | 1213.4 (4) |

| Z | 4 |

Table 2: Crystallographic Data for Dimethyl 2,2-bis(2-cyanoethyl)malonate. nih.gov

Advanced Microscopy for Material Characterization (e.g., Scanning Electron Microscopy)

While specific Scanning Electron Microscopy (SEM) studies on crystalline Dimethyl 2,2-bis(2-cyanoethyl)malonate are not extensively reported, the technique is indispensable for characterizing the morphology of materials derived from it. This compound serves as a versatile monomer or intermediate in the synthesis of specialty polymers, such as polyamidoamines (PAMAM) or other functional polymers. wikipedia.org SEM provides high-resolution imaging of the surface topography, particle size, and microstructure of these resulting polymeric materials. researchgate.net

For polymers, which are often poor electrical conductors, SEM analysis can be challenging. dtu.dk However, techniques such as low-voltage SEM and low-vacuum SEM (LVSEM) allow for the imaging of non-conductive specimens, like polymers, with minimal sample preparation and without the need for applying a conductive coating. dtu.dkelsevierpure.com These methods are critical for observing the native surface features of polymer particles, films, or hydrogels synthesized using cyanoethylated precursors. SEM analysis can reveal key morphological characteristics, such as the porosity of a polymer scaffold or the size distribution of microspheres, which are crucial for determining the material's performance in applications like drug delivery or catalysis.

Trace Analysis in Derived Compounds (e.g., Inductively Coupled Plasma – Mass Spectrometry)

When Dimethyl 2,2-bis(2-cyanoethyl)malonate is used as a building block in the synthesis of higher-order materials, such as polymers or metal-organic frameworks, controlling the purity of the final product is paramount. Trace metal impurities, which can be introduced from catalysts, starting materials, or manufacturing equipment, can significantly impact the material's properties and performance.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful analytical technique used for the determination of a wide range of elements at trace and ultra-trace concentrations. mdpi.com In the context of materials derived from Dimethyl 2,2-bis(2-cyanoethyl)malonate, ICP-MS would be employed to quantify the metallic impurity profile of the final polymer or compound. The sample is typically digested in acid to create a liquid solution, which is then introduced into the high-temperature argon plasma of the ICP-MS instrument. The plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio. This method offers extremely low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, making it ideal for quality control in the production of high-purity materials.

Computational and Theoretical Studies on Dimethyl 2,2 Bis 2 Cyanoethyl Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.denih.gov It is widely employed to determine molecular properties by calculating the electron density rather than the complex many-electron wavefunction. mpg.de For Dimethyl 2,2-bis(2-cyanoethyl)malonate, DFT calculations can elucidate its electronic characteristics, providing insights into its reactivity and stability.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For Dimethyl 2,2-bis(2-cyanoethyl)malonate, the MEP would likely show negative potential around the oxygen atoms of the ester groups and the nitrogen atoms of the cyano groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

These calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can also determine other electronic properties like electronegativity, chemical hardness, and dipole moment, which collectively provide a comprehensive understanding of the molecule's electronic behavior. irjweb.comphyschemres.org

Table 1: Calculated Electronic Properties from DFT (Illustrative) This table is illustrative, showing typical parameters obtained from DFT calculations.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.0 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.2 D |

| Chemical Hardness (η) | Resistance to change in electron distribution (η ≈ ΔE/2) | 3.5 eV |

| Electronegativity (χ) | Ability to attract electrons (χ ≈ -(EHOMO+ELUMO)/2) | 4.0 eV |

Quantum Chemical Modeling of Reaction Mechanisms and Intermediates

Quantum chemical modeling is essential for investigating the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate typically proceeds via a double Michael addition, where dimethyl malonate acts as a Michael donor and acrylonitrile (B1666552) serves as the Michael acceptor. wikipedia.org

For the cyanoethylation of dimethyl malonate, modeling would likely involve these key steps:

Deprotonation: A base abstracts an acidic proton from the central carbon of dimethyl malonate, forming a stabilized enolate intermediate.

First Michael Addition: The enolate attacks the β-carbon of acrylonitrile, forming a new carbon-carbon bond and a new intermediate.

Protonation: The intermediate is protonated to give Dimethyl 2-(2-cyanoethyl)malonate.

Second Cyanoethylation: Steps 1-3 are repeated with the second acidic proton on the central carbon to yield the final product.

Quantum chemical calculations can provide insights into the geometry of the activated complex at each transition state and the relative stability of all intermediates involved in the reaction pathway. acs.orgrsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are powerful for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations evolve. mdpi.com

For Dimethyl 2,2-bis(2-cyanoethyl)malonate, MD simulations can be used to perform a thorough conformational analysis. The molecule possesses several rotatable bonds, particularly around the central carbon and within the ester and cyanoethyl side chains, leading to a complex conformational landscape. Experimental X-ray crystallography has shown that in the solid state, the molecule possesses a twofold rotation axis passing through the central carbon atom.

MD simulations, typically run in a simulated solvent environment to mimic solution-phase behavior, can explore the potential energy surface to identify various low-energy conformers and the energy barriers between them. nih.govresearchgate.net This analysis helps to understand which shapes the molecule is likely to adopt in different environments, which can influence its physical properties and reactivity. The results from MD can be used to generate a potential of mean force (PMF) along specific dihedral angles to quantify the free energy landscape of conformational changes. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. researchgate.netacs.org DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The frequencies and intensities of the predicted peaks, corresponding to specific vibrational modes (e.g., C=O stretch of the ester, C≡N stretch of the nitrile), can be compared directly with an experimental IR spectrum to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov These predicted chemical shifts can be invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

Validation is a critical step in computational studies. The structural parameters (bond lengths, bond angles) obtained from geometry optimization in DFT calculations can be compared with the precise measurements from experimental X-ray diffraction data. The crystal structure of Dimethyl 2,2-bis(2-cyanoethyl)malonate provides a direct benchmark for validating the accuracy of the computational methods used.

Table 2: Experimental Crystal Structure Data for Validation Data obtained from crystallographic studies of Dimethyl 2,2-bis(2-cyanoethyl)malonate.

| Parameter | Value |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.071 |

| b (Å) | 8.5060 |

| c (Å) | 10.914 |

| β (°) | 90.55 |

| Volume (Å3) | 1213.4 |

By comparing predicted spectroscopic and structural data with experimental measurements, computational models can be refined, leading to a more accurate and detailed understanding of the chemical nature of Dimethyl 2,2-bis(2-cyanoethyl)malonate. acs.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in Dimethyl 2,2-bis(2-cyanoethyl)malonate makes it an important intermediate for the construction of intricate molecular architectures. The presence of the diester and dinitrile functionalities allows for a wide array of chemical transformations.

The synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate is typically achieved through a Michael addition reaction. In this process, dimethyl malonate reacts with acrylonitrile (B1666552). nih.gov The reaction is often carried out in the presence of a base, such as anhydrous potassium carbonate, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in a suitable solvent. nih.gov

Table 1: Synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate

| Reactants | Catalyst/Base | Solvent | Conditions |

|---|---|---|---|

| Dimethyl malonate, Acrylonitrile | Anhydrous potassium carbonate, Tetrabutylammonium bromide | n-hexane | Reflux |

Building Block for Heterocyclic Compounds

While specific examples detailing the use of Dimethyl 2,2-bis(2-cyanoethyl)malonate in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, the inherent reactivity of its cyano and ester groups suggests its potential as a precursor for various heterocyclic systems. The cyano groups can undergo cyclization reactions, and the ester groups can be hydrolyzed and subsequently modified to participate in ring-forming processes. The diethyl analogue, diethyl bis(2-cyanoethyl)malonate, is known to be a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers, which often involve heterocyclic structures. ontosight.ai

Synthesis of Enantiomerically Pure Compounds via Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry, particularly in the pharmaceutical industry. While research specifically detailing the use of Dimethyl 2,2-bis(2-cyanoethyl)malonate in asymmetric catalysis is limited, the synthesis of its diethyl analog, Diethyl bis(2-cyanoethyl)malonate, has been achieved with high enantiomeric excess using a proline-catalyzed Michael addition reaction. This suggests that similar asymmetric methodologies could be applied to the synthesis of chiral derivatives of the dimethyl compound. The dicarbonyl structure of the malonate core makes it a suitable substrate for various catalytic asymmetric transformations, enabling the synthesis of chiral building blocks for more complex molecules. nih.gov

Role in Polymer Chemistry and Material Science

The bifunctional nature of Dimethyl 2,2-bis(2-cyanoethyl)malonate, with its two cyanoethyl groups, presents opportunities for its application in polymer chemistry and material science. The cyano groups can be chemically modified to introduce polymerizable functionalities or to act as cross-linking sites.

Precursor for Polymeric Systems

Dimethyl 2,2-bis(2-cyanoethyl)malonate can be envisioned as a monomer or a precursor to monomers for various polymeric systems. The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be used in condensation polymerizations to form polyesters or polyamides, respectively. Additionally, the nitrile groups themselves can participate in polymerization reactions under specific conditions. For instance, its diethyl counterpart is used in the production of cyanoacrylate esters, which are key components of instant adhesives. ontosight.ai

Enhancement of Material Properties (e.g., Thermal Stability, Elasticity) in Polymer Blends

There is limited direct research available on the specific effects of incorporating Dimethyl 2,2-bis(2-cyanoethyl)malonate into polymer blends to enhance material properties. However, research on a similar compound, referred to as DBM, when blended with CBA in polyurethanes, has shown to enhance thermal stability, with decomposition occurring at temperatures above 250°C, and to improve elasticity, with a Young's modulus of approximately 15 MPa. The presence of the polar cyano groups could potentially improve the compatibility of different polymer phases and enhance intermolecular interactions, which could lead to improved mechanical and thermal properties.

Derivatization for Specific Research Applications

The chemical structure of Dimethyl 2,2-bis(2-cyanoethyl)malonate allows for a range of derivatization reactions to tailor its properties for specific research applications. The reactivity of the ester and cyano groups provides multiple handles for chemical modification.

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups such as acid chlorides, amides, or other esters. The cyano groups are also versatile and can be converted to primary amines, carboxylic acids, or can participate in cycloaddition reactions. This functional group tolerance allows for the synthesis of a diverse library of compounds derived from Dimethyl 2,2-bis(2-cyanoethyl)malonate for various research purposes.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Ester | Acid or Base Hydrolysis | Carboxylic Acid |

| Cyano | Reduction (e.g., with H₂/catalyst) | Primary Amine |

| Cyano | Hydrolysis (acidic or basic) | Carboxylic Acid |

Precursors for Biologically Relevant Molecules (e.g., RNA Cleavage Reagents)

A comprehensive review of scientific literature does not yield specific examples of Dimethyl 2,2-bis(2-cyanoethyl)malonate being utilized as a direct precursor for the synthesis of RNA cleavage reagents. While malonate derivatives are broadly employed in medicinal chemistry, the direct application of this specific compound in the development of molecules for RNA cleavage is not documented in available research.

Synthesis of Organofluorine Compounds (e.g., Difluoromethyl Ornithine Derivatives)

There is no specific information available in the reviewed literature that details the use of Dimethyl 2,2-bis(2-cyanoethyl)malonate in the synthesis of organofluorine compounds, including difluoromethyl ornithine derivatives. Research in organofluorine chemistry typically involves specialized fluorinating agents and precursors, and this particular malonate ester is not cited as a key intermediate in this context.

Ligand Synthesis in Coordination Chemistry

Dimethyl 2,2-bis(2-cyanoethyl)malonate possesses structural features that make it a candidate for use as a ligand in coordination chemistry. The presence of multiple donor atoms—specifically the nitrogen atoms of the two cyano groups and the oxygen atoms of the two ester carbonyl groups—gives it the potential to act as a polydentate ligand, capable of binding to metal centers.

Research on the closely related analogue, diethyl bis(2-cyanoethyl)malonate, has shown that it can function as a polydentate ligand, coordinating with metal ions through its cyano and ester functionalities. This behavior leads to the formation of coordination polymers. For instance, hydrothermal reactions involving the diethyl analogue with zinc chloride (ZnCl₂) and sodium azide (B81097) (NaN₃) have resulted in the synthesis of 1H-tetrazolate-5-butyrate coordination polymers. It is plausible that Dimethyl 2,2-bis(2-cyanoethyl)malonate could exhibit similar reactivity, binding to metal ions to create complex supramolecular structures.

The crystal structure of Dimethyl 2,2-bis(2-cyanoethyl)malonate itself reveals the formation of a one-dimensional supramolecular structure through intermolecular C-H···N hydrogen bonds, demonstrating the capacity of the cyano groups to participate in significant intermolecular interactions. nih.govnih.gov

Table 1: Potential Coordination Modes of Dimethyl 2,2-bis(2-cyanoethyl)malonate

| Functional Group | Potential Donor Atom | Coordination Behavior |

| Cyano (-C≡N) | Nitrogen (N) | Can act as a donor to a metal center, potentially bridging multiple metal ions. |

| Ester (-COOCH₃) | Carbonyl Oxygen (O) | The carbonyl oxygen can coordinate to a metal center, contributing to chelation. |

Development of Electrolyte Additives for Energy Storage Devices (e.g., Lithium-Ion Batteries)

Current research on electrolyte additives for energy storage devices like lithium-ion batteries does not indicate the use of Dimethyl 2,2-bis(2-cyanoethyl)malonate. While various organic molecules, including some malonate and sulfite (B76179) derivatives, are investigated to enhance battery performance and safety, this specific compound is not featured in studies focused on improving the stability or ionic conductivity of electrolytes. researchgate.net

Strategic Utility in Carbon-Carbon Bond Formation Methodologies

Dimethyl 2,2-bis(2-cyanoethyl)malonate is itself a product of a significant carbon-carbon bond-forming reaction and serves as a valuable intermediate in organic synthesis due to its unique structural and reactive properties. nih.gov Its primary strategic utility stems from its synthesis via the Michael addition and the subsequent reactivity of its functional groups.

The synthesis of this compound involves the conjugate addition of dimethyl malonate to two equivalents of acrylonitrile. nih.gov This reaction is a classic example of a Michael addition, a cornerstone of C-C bond formation. spcmc.ac.in In this process, the dimethyl malonate acts as the "Michael donor" after being deprotonated by a base to form a stabilized carbanion (enolate). Acrylonitrile, an α,β-unsaturated nitrile, serves as the "Michael acceptor." spcmc.ac.inmasterorganicchemistry.com The reaction creates two new carbon-carbon single bonds at the α-carbon of the malonate.

Dicarbonyl compounds like dimethyl malonate are recognized as important starting materials for increasing the carbon framework of organic molecules. nih.gov The resulting product, Dimethyl 2,2-bis(2-cyanoethyl)malonate, is a multifunctional molecule. The cyanoethyl groups enhance the reactivity of the compound, making it a useful building block for more complex molecular architectures through subsequent substitution or condensation reactions.

Table 2: Role in Michael Addition

| Component | Chemical Name | Role in Synthesis |

| Michael Donor | Dimethyl malonate | Source of the nucleophilic carbanion. spcmc.ac.in |

| Michael Acceptor | Acrylonitrile | Electrophilic alkene that accepts the nucleophile. spcmc.ac.in |

| Product | Dimethyl 2,2-bis(2-cyanoethyl)malonate | The resulting adduct from the 1,4-addition. nih.gov |

| Catalyst/Base | Potassium Carbonate | Facilitates the deprotonation of the Michael donor. nih.gov |

The presence of the cyano and ester groups provides multiple reaction sites for further transformations, solidifying its strategic importance as an intermediate in synthetic organic chemistry.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The current synthesis of Dimethyl 2,2-bis(2-cyanoethyl)malonate is achieved through the Michael addition of dimethyl malonate to acrylonitrile (B1666552). nih.gov A reported method utilizes anhydrous potassium carbonate and tetrabutylammonium (B224687) bromide in n-hexane, followed by refluxing for 12 hours. nih.gov While effective, future research is steering towards more environmentally friendly and efficient methodologies, aligning with the principles of green chemistry.

Key areas of development include:

Catalyst Innovation : Research into novel catalysts could significantly improve reaction efficiency. While phase-transfer catalysts like tetrabutylammonium bromide are used, exploration into organocatalysts, such as L-proline which has shown success in analogous reactions with diethyl malonate, could offer higher yields and enantioselectivity.

Green Solvents : The replacement of traditional organic solvents like n-hexane with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO) or bio-derived solvents is a critical goal. nih.govmdpi.com DMSO has been successfully used in other multicomponent reactions involving dimethyl malonate. mdpi.com

Process Intensification : Techniques like flow chemistry and microwave-assisted synthesis could drastically reduce reaction times, improve heat management for exothermic reactions, and allow for safer, more scalable production. prepchem.com

| Synthetic Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Current Method (Batch) | Potassium carbonate, tetrabutylammonium bromide, n-hexane, reflux. | Established and functional. | nih.gov |

| Organocatalysis | Use of metal-free catalysts (e.g., L-proline). | Reduced metal contamination, potential for asymmetry, milder conditions. | |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, better temperature control, scalability, reduced reaction time. | prepchem.com |

| Bio-based Precursors | Sourcing dimethyl malonate from renewable feedstocks. | Improved sustainability, reduced fossil fuel dependence. | specialchem.com |

Exploration of Untapped Chemical Transformations and Reactivity

The reactivity of Dimethyl 2,2-bis(2-cyanoethyl)malonate is primarily dictated by its two cyanoethyl groups and the central malonic ester moiety. The electron-withdrawing nature of the cyano groups enhances the electrophilicity of the molecule, making it a candidate for various nucleophilic attacks and condensation reactions.

Future research will likely focus on:

Selective Functional Group Transformation : Developing methods to selectively hydrolyze or reduce one or both of the nitrile or ester groups to create novel multifunctional monomers, such as amino acids, diamines, or diacids. The dealkoxycarbonylation of malonate esters is a well-established reaction class that could be applied to this compound. lookchemmall.com

Cyclization Reactions : Investigating intramolecular cyclization reactions to form heterocyclic structures. The dinitrile functionality could be a precursor to various nitrogen-containing rings, which are prevalent scaffolds in pharmaceuticals.

Multicomponent Reactions (MCRs) : Utilizing the compound as a building block in MCRs to rapidly generate molecular complexity. Its structure is well-suited for reactions like the Knoevenagel condensation, which is fundamental in synthesizing diverse bioactive compounds. mdpi.comperiodikos.com.br

Advanced Functional Material Design and Synthesis

The unique structure of Dimethyl 2,2-bis(2-cyanoethyl)malonate, with its four functional groups, makes it an attractive monomer for polymer and material science. Its analogues are already used as intermediates in the production of polymers and adhesives. ontosight.ai

Emerging frontiers in material science for this compound include:

Polyester and Polyamide Synthesis : The ester and nitrile functionalities can be converted to carboxylic acids and amines, respectively, to serve as monomers for creating novel polyesters and polyamides with tailored properties. Bio-based unsaturated polyesters have been successfully synthesized from similar monomers like dimethyl muconate. mdpi.com

Cross-linking Agents : The molecule can act as a cross-linking agent in polymer formulations, potentially enhancing thermal stability and mechanical properties in materials like polyurethanes. specialchem.com

Functional Polymers : The nitrile groups along a polymer backbone derived from this monomer could be post-functionalized, for example, through click chemistry after conversion to azides, allowing for the attachment of various functional moieties for applications in coatings, adhesives, or biomedical devices.

Integration of Computational Chemistry in Predictive Synthesis and Applications

Computational chemistry offers a powerful toolkit for accelerating research and development without costly and time-consuming lab experiments. For Dimethyl 2,2-bis(2-cyanoethyl)malonate, computational modeling can provide deep insights into its behavior.

Key applications of computational chemistry include:

Reaction Mechanism Elucidation : Using Density Functional Theory (DFT) to model the transition states and reaction pathways for its synthesis and subsequent transformations. This can help optimize reaction conditions for higher yields and selectivity.

Predicting Reactivity : Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic and electrophilic attack, guiding the exploration of untapped chemical reactivity. researchgate.net

Material Property Simulation : Employing molecular dynamics simulations to predict the physical and thermal properties of polymers derived from this monomer, aiding in the rational design of new functional materials.

| Computational Method | Research Application | Predicted Outcome/Insight | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling synthetic reaction pathways. | Activation energies, transition state geometries, optimized reaction conditions. | researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Predicting sites of chemical reactivity. | Identification of nucleophilic/electrophilic centers, guiding reaction design. | researchgate.net |

| Molecular Dynamics (MD) | Simulating polymer chain interactions. | Glass transition temperature, mechanical strength, thermal stability of derived materials. | mdpi.com |

Role in Biorefining and Bio-based Chemical Production

A significant future direction for the chemical industry is the transition from fossil-based feedstocks to renewable, bio-based resources. ieabioenergy.com Dimethyl 2,2-bis(2-cyanoethyl)malonate can be integrated into this circular economy model.

The potential roles include:

Sustainable Feedstocks : The synthesis of the compound relies on dimethyl malonate and acrylonitrile. Research into producing these precursors from biomass is an active field. Malonic acid and its esters can now be produced through sustainable, bio-based processes. specialchem.com This would significantly improve the environmental footprint of Dimethyl 2,2-bis(2-cyanoethyl)malonate.

Platform Chemical Potential : After chemical modification, derivatives of this compound could serve as valuable platform chemicals within a biorefinery. For example, hydrolysis to the corresponding diacid-dinitrile could create a unique building block for bio-based polymers.

Circular Economy Integration : By designing polymers from this monomer with biodegradability in mind, it could contribute to a circular economy where materials are produced from renewable resources and can be safely returned to the biosphere at the end of their life cycle. The development of polymers from bio-based dicarboxylic acids is a key endeavor in modern green chemistry. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 2,2-bis(2-cyanoethyl)malonate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Michael addition reactions using malonate derivatives and acrylonitrile. To optimize conditions:

- Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical variables .

- Monitor reaction progress via NMR or IR spectroscopy to track cyanoethyl group incorporation.

- For purification, employ fractional crystallization or column chromatography, guided by polarity differences (evidenced in analogous malonate derivatives) .

Q. How can the molecular structure and purity of dimethyl 2,2-bis(2-cyanoethyl)malonate be rigorously characterized?

- Methodological Answer :

- X-ray crystallography confirms the molecular geometry and crystal packing (monoclinic system, space group C2/c, with unit cell parameters a = 13.071 Å, b = 8.506 Å, c = 10.914 Å) .

- Mass spectrometry (MS) and elemental analysis validate molecular weight (238.24 g/mol) and composition (CHNO) .

- HPLC or GC-MS quantifies purity (>95%) and detects trace byproducts .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of cyanoethyl groups .

- Conduct accelerated degradation studies (e.g., exposure to humidity/light) to identify degradation pathways .

- Use FTIR to monitor carbonyl and nitrile group integrity over time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) elucidate the reactivity of dimethyl 2,2-bis(2-cyanoethyl)malonate in nucleophilic reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density at the malonate core, predicting sites for nucleophilic attack .

- Simulate solvent effects using COSMO-RS models to optimize reaction media (e.g., acetonitrile vs. THF) .

- Validate predictions with kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Q. What experimental strategies resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

- Methodological Answer :

- Conduct systematic literature meta-analysis to identify variables (e.g., catalyst type, solvent) causing discrepancies .

- Use Design of Experiments (DoE) to isolate confounding factors (e.g., oxygen sensitivity or trace metal impurities) .

- Compare NMR/LC-MS datasets across studies to verify product identity and quantify side reactions .

Q. How can the environmental impact of dimethyl 2,2-bis(2-cyanoethyl)malonate be assessed within green chemistry frameworks?

- Methodological Answer :

- Apply life cycle assessment (LCA) to evaluate waste generation and energy use in synthesis .

- Screen for biodegradability using OECD 301F tests (measuring CO evolution in aqueous media) .

- Develop solvent-free or catalytic protocols to reduce ecological footprint (e.g., ionic liquid-mediated reactions) .

Q. What advanced spectroscopic techniques are suited for probing its role in supramolecular or coordination chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.